molecular formula C9H9ClO3 B2454918 (2S)-2-(4-chlorophenoxy)propanoic acid CAS No. 20421-35-6

(2S)-2-(4-chlorophenoxy)propanoic acid

Cat. No.: B2454918
CAS No.: 20421-35-6
M. Wt: 200.62
InChI Key: DKHJWWRYTONYHB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-chlorophenoxy)propanoic acid is an organic compound with the chemical formula C9H9ClO3. It is a colorless to yellowish solid crystal with an odor of phenol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-chlorophenoxy)propanoic acid can be achieved through several methods. One common method involves the stereoselective esterification of the compound using lipase from Candida cylindracea in an organic solvent system . The reaction conditions include the use of n-tetradecanol as the second substrate and water-saturated carbon tetrachloride-isooctane (8:2, v/v) as the solvent. The optimal water content for the lipase is 1.0 µL water per mg of lipase .

Industrial Production Methods

Industrial production of this compound often involves continuous bioconversion processes. These processes utilize packed-bed column reactors and optimized reaction conditions to achieve high productivity and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxypropanoic acids .

Scientific Research Applications

(2S)-2-(4-chlorophenoxy)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(4-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . The compound inhibits the activity of this enzyme, leading to disruptions in lipid metabolism and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(4-chlorophenoxy)propanoic acid is unique due to its specific stereochemistry and the presence of a single chlorine atom on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-(4-chlorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHJWWRYTONYHB-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20421-35-6
Record name (2S)-2-(4-chlorophenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.